molecular formula C22H20N4O3S3 B2784717 N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-31-5

N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2784717
CAS No.: 1021215-31-5
M. Wt: 484.61
InChI Key: IILMQLIUYUZOJO-UHFFFAOYSA-N
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Description

The compound N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a dihydrothiazole ring. Its molecular formula is C₂₃H₂₂N₄O₃S₃ (molecular mass: 498.634 g/mol), with key substituents including a 4-ethoxyphenyl group at position 3, a thioxo (S=) group at position 2, and a benzyl acetamide moiety linked via a sulfanyl bridge at position 5 .

Properties

CAS No.

1021215-31-5

Molecular Formula

C22H20N4O3S3

Molecular Weight

484.61

IUPAC Name

N-benzyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20N4O3S3/c1-2-29-16-10-8-15(9-11-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-13-17(27)23-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

IILMQLIUYUZOJO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound that belongs to the thiazolopyrimidine class. Its unique structure combines a thiazolo[4,5-d]pyrimidine core with various functional groups, which contribute to its notable biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₂S₂. The compound has a molecular weight of approximately 484.6 g/mol. Its structural features include:

Feature Description
Core Structure Thiazolo[4,5-d]pyrimidine
Functional Groups Benzyl group, ethoxyphenyl moiety
Molecular Weight 484.6 g/mol

This compound exhibits its biological activity primarily through interactions with specific molecular targets within biological systems. The compound is known to bind to enzyme active sites, leading to inhibition of their activity. This inhibition can occur via:

  • Competitive Binding : Competing with natural substrates for enzyme binding sites.
  • Allosteric Modulation : Inducing conformational changes in enzymes that alter their function.

Antimicrobial Activity

Research indicates that N-benzyl derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that similar thiazolopyrimidine compounds show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Compound Activity Target Pathogen
N-benzyl derivativeAntimicrobialE. coli, S. aureus
Thiazolopyrimidine derivative AAntimicrobialMultidrug-resistant pathogens

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can selectively inhibit cancer cell growth while exhibiting lower toxicity towards non-cancerous cells.

  • Cell Viability Assays : The MTT assay was employed to assess cytotoxicity against various cancer cell lines.
    • Example: In tests on A549 human lung adenocarcinoma cells, the compound demonstrated a dose-dependent reduction in cell viability.

Case Studies and Research Findings

  • Study on Structural Analogues : Research comparing N-benzyl derivatives with other thiazolopyrimidine compounds found that structural modifications significantly influenced biological activity.
    • Findings indicated that specific substitutions on the benzyl or ethoxy groups enhanced antimicrobial efficacy.
  • Mechanistic Studies : Binding affinity assays were conducted to elucidate the interaction dynamics between the compound and target enzymes.
    • Results showed high binding affinity for certain kinases implicated in cancer progression.

Comparison with Similar Compounds

Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Core Structure : Thiazolo[3,2-a]pyrimidine (vs. thiazolo[4,5-d]pyrimidine in the target compound).
  • Substituents :
    • A phenyl group at position 4.
    • A trimethoxybenzylidene group at position 2.
    • A carboxylate ester at position 5.
  • Key Differences: The fused thiazole ring position ([3,2-a] vs. [4,5-d]) alters ring puckering and planarity. X-ray crystallography reveals a flattened boat conformation in the pyrimidine ring, with an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings . The carboxylate ester (vs.

N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-Yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-Yl)Amino]-1,3,4-Thiadiazol-2-Yl]Sulfanyl]Acetamide

  • Core Structure : Tetrahydrobenzothiophen fused with a thiadiazole ring.
  • Substituents: A cyano group on the benzothiophene. A thiadiazolyl sulfanyl bridge.

N1-(3-(4-Methoxyphenyl)-7-Oxo-5-Phenyl-6,7-Dihydrothiazolo[4,5-d]Pyrimidin-2(3H)-Ylidene)-4-Methyl-N2-Phenylbenzimidamide (7c)

  • Core Structure : Thiazolo[4,5-d]pyrimidine (same as target compound).
  • Substituents :
    • 4-Methoxyphenyl (vs. 4-ethoxyphenyl) at position 3.
    • A phenyl group at position 5.
    • A benzimidamide group (vs. benzyl acetamide).
  • Key Differences: The methoxy group (vs. ethoxy) shortens the alkyl chain, reducing lipophilicity (logP difference ~0.5).

Physicochemical Properties

Property Target Compound Compound 7c Ethyl 7-Methyl... Carboxylate
Molecular Formula C₂₃H₂₂N₄O₃S₃ C₂₈H₂₃N₅O₂S₂ C₂₆H₂₈N₂O₇S
Key Functional Groups Ethoxyphenyl, thioxo, acetamide Methoxyphenyl, benzimidamide Trimethoxybenzylidene, carboxylate
LogP (Predicted) ~3.8 ~3.3 ~4.1
Hydrogen Bond Acceptors 7 7 7

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